molecular formula C7H5ClFNO5S B1438110 2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride CAS No. 357332-64-0

2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride

Cat. No.: B1438110
CAS No.: 357332-64-0
M. Wt: 269.64 g/mol
InChI Key: RCEGWIXAJMHPOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and Functional Group Interactions

2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride exhibits a sophisticated molecular architecture built upon a benzene ring core that accommodates four distinct functional groups, each contributing unique electronic and steric influences. The compound possesses the molecular formula C₇H₅ClFNO₅S with a molecular weight of 269.63 daltons, establishing it as a moderately sized aromatic molecule with considerable structural complexity. The spatial arrangement of substituents creates a distinctive substitution pattern where the fluorine atom occupies the 2-position, the methoxy group resides at the 4-position, the nitro group is positioned at the 5-position, and the sulfonyl chloride functionality is attached at the 1-position of the benzene ring.

The electronic character of this molecule reflects the interplay between electron-donating and electron-withdrawing substituents. The methoxy group at the 4-position functions as an electron-donating substituent through both inductive and resonance effects, contributing electron density to the aromatic system. Conversely, the fluorine atom, nitro group, and sulfonyl chloride moiety all serve as electron-withdrawing groups, with the nitro group exhibiting particularly strong electron-withdrawing character through both inductive and resonance mechanisms. The sulfonyl chloride group represents one of the most electrophilic functionalities in organic chemistry, making this position highly reactive toward nucleophilic attack.

The molecular architecture can be described using the Simplified Molecular Input Line Entry System notation: O=S(C1=CC(N+=O)=C(OC)C=C1F)(Cl)=O, which precisely defines the connectivity and electronic structure. This representation reveals the tetrahedral geometry around the sulfur atom, where the sulfur center is bonded to two oxygen atoms through double bonds, one chlorine atom, and the aromatic ring system. The nitro group adopts its characteristic planar geometry with the nitrogen atom exhibiting a formal positive charge balanced by the negative charges on the oxygen atoms.

Intramolecular interactions significantly influence the molecular conformation and stability. The proximity of the fluorine atom and the sulfonyl chloride group creates potential for through-space electronic interactions, while the methoxy group can participate in weak hydrogen bonding interactions with adjacent substituents. The electron-withdrawing nature of the combined substituents activates the aromatic ring toward nucleophilic aromatic substitution reactions, particularly at positions ortho and para to the activating groups.

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

The spectroscopic characterization of this compound reveals distinctive fingerprint patterns that enable unambiguous identification and structural confirmation. Infrared spectroscopy provides crucial information about the vibrational modes of the various functional groups present in the molecule. The sulfonyl chloride functionality exhibits characteristic stretching vibrations, with the sulfur-oxygen double bond stretches typically appearing as strong absorptions around 1350-1150 wavenumbers. The sulfur-chlorine bond stretching frequency appears in the region around 375 wavenumbers, consistent with data reported for aromatic sulfonyl chlorides.

The nitro group contributes distinctive infrared absorptions with asymmetric and symmetric nitrogen-oxygen stretching modes appearing around 1550 and 1350 wavenumbers respectively. These bands are typically intense and sharp, providing reliable identification markers for the nitro functionality. The methoxy group exhibits characteristic carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, along with carbon-oxygen stretching around 1250 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumber region, while the carbon-fluorine bond contributes a characteristic stretching mode around 1100-1300 wavenumbers.

Nuclear magnetic resonance spectroscopy offers detailed structural information through both proton and carbon-13 spectra. The aromatic protons appear in the characteristic downfield region of 7-9 parts per million in proton nuclear magnetic resonance, with coupling patterns reflecting the substitution pattern on the benzene ring. The methoxy group protons appear as a characteristic singlet around 3.8-4.0 parts per million. The fluorine atom introduces additional complexity through fluorine-proton coupling, creating distinctive splitting patterns in the aromatic region that confirm the fluorine substitution position.

Carbon-13 nuclear magnetic resonance spectroscopy provides information about the carbon framework, with the aromatic carbons appearing in the 110-160 parts per million region. The carbon bearing the nitro group typically appears significantly downfield due to the deshielding effect of the electron-withdrawing nitro functionality. The methoxy carbon appears around 55 parts per million, while the carbon attached to the sulfonyl chloride group exhibits characteristic chemical shift patterns influenced by the electron-withdrawing sulfur substituent.

Mass spectrometry analysis confirms the molecular formula and provides fragmentation patterns that support structural assignments. The molecular ion peak appears at mass-to-charge ratio 269.96 for the protonated molecule, consistent with the calculated molecular weight. Collision cross section measurements indicate values of 146.0 square angstroms for the protonated molecular ion, providing additional structural validation. Common fragmentation pathways include loss of the chlorine atom, loss of the nitro group, and loss of the methoxy group, creating characteristic fragment ions that confirm the presence of these functionalities.

Table 1: Predicted Mass Spectrometry Data for this compound

Adduct Ion Mass-to-Charge Ratio Predicted Collision Cross Section (Ų)
[M+H]⁺ 269.96 146.0
[M+Na]⁺ 291.95 155.9
[M-H]⁻ 267.95 149.5
[M+NH₄]⁺ 286.99 163.1
[M+K]⁺ 307.92 148.4

Thermodynamic and Kinetic Stability Profiles

The thermodynamic and kinetic stability characteristics of this compound reflect the inherent reactivity of the sulfonyl chloride functionality combined with the electronic effects of the aromatic substituents. Sulfonyl chlorides generally exhibit moderate thermodynamic stability under anhydrous conditions but demonstrate high reactivity toward nucleophiles, making them kinetically labile in the presence of nucleophilic species. The stability order for sulfonyl halides follows the trend fluorides > chlorides > bromides > iodides, placing sulfonyl chlorides in an intermediate position for thermal stability.

The compound requires storage under anhydrous conditions at temperatures between 2-8 degrees Celsius to maintain chemical integrity. Under these conditions, the molecule demonstrates reasonable shelf stability, though prolonged exposure to moisture leads to hydrolysis of the sulfonyl chloride group to form the corresponding sulfonic acid. The hydrolysis reaction follows pseudo-first-order kinetics in aqueous solution, with the rate depending on both temperature and solution acidity.

Kinetic studies of related aromatic sulfonyl chlorides indicate that the hydrolysis mechanism involves nucleophilic attack by water molecules on the sulfur center, with the reaction proceeding through a transition state that exhibits tetrahedral geometry around sulfur. The electron-withdrawing substituents present in this compound would be expected to accelerate this hydrolysis reaction by increasing the electrophilicity of the sulfur center. The nitro group particularly enhances electrophilicity through its strong electron-withdrawing character, while the fluorine atom contributes additional electron withdrawal through inductive effects.

Temperature-dependent studies of sulfonyl chloride hydrolysis reveal that the enthalpy of activation typically ranges from 15-25 kilocalories per mole, with entropy of activation values that reflect the degree of solvent reorganization in the transition state. The heat capacity of activation exhibits negative values, indicating that the transition state is more ordered than the ground state reactants. For compounds bearing electron-withdrawing substituents like those present in this compound, the activation parameters generally reflect increased electrophilicity and enhanced reactivity toward nucleophilic attack.

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Formula C₇H₅ClFNO₅S
Molecular Weight 269.63 g/mol
Chemical Abstracts Service Number 357332-64-0
Topological Polar Surface Area 86.51 Ų
Logarithm of Partition Coefficient 1.67
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 0
Rotatable Bonds 3

The thermal decomposition pathways of the compound involve multiple competing processes, including elimination of hydrogen chloride, loss of nitrogen dioxide from the nitro group, and potential rearrangement reactions involving the methoxy and fluorine substituents. The sulfonyl chloride group represents the most thermally labile functionality, with decomposition typically initiated at temperatures above 100 degrees Celsius under dry conditions. The presence of multiple electron-withdrawing groups increases the overall thermal stability of the aromatic ring system while simultaneously increasing the reactivity of the sulfonyl chloride functionality toward nucleophilic displacement reactions.

Properties

IUPAC Name

2-fluoro-4-methoxy-5-nitrobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClFNO5S/c1-15-6-2-4(9)7(16(8,13)14)3-5(6)10(11)12/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCEGWIXAJMHPOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1[N+](=O)[O-])S(=O)(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClFNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Methoxylation

A continuous flow reactor method has been reported for synthesizing 4-methoxy-2-nitroaniline, a key intermediate, by:

  • Acetylation of 4-methoxyaniline to protect the amine,
  • Nitration under controlled temperature and flow rates,
  • Hydrolysis to remove acetyl protection, yielding 4-methoxy-2-nitroaniline with high purity (99%) and yields around 85-87%.

This method allows precise control over reaction conditions, improving safety and scalability.

Fluorination

Regioselective fluorination is achieved by starting from difluoronitrobenzene derivatives. A two-step procedure includes:

  • Reaction with phenylmethanethiol to form thioethers regioselectively,
  • Oxidative cleavage with chlorine to convert thioethers into sulfonyl chlorides.

This approach yields fluoronitrobenzenesulfonyl chlorides, including the target compound, with good yields and regioselectivity.

Sulfonyl Chloride Formation

The sulfonyl chloride group is introduced by oxidation of sulfide intermediates or direct sulfonylation of the aromatic ring using chlorosulfonic acid or sulfuryl chloride. For example:

  • Sulfides are oxidized with meta-chloroperbenzoic acid (m-CPBA) in chloroform at low temperatures (-10°C to room temperature) to form sulfonyl chlorides.
  • The reaction mixture is worked up by washing with aqueous sodium bicarbonate and brine, drying, and purification by chromatography or precipitation.

Representative Experimental Data Table

Step Reaction Type Reagents/Conditions Temperature Time Yield (%) Notes
1 Acetylation 4-methoxyaniline + acetic anhydride 25°C 133 min - Continuous flow reactor
2 Nitration Nitrating agent + acetylated intermediate 25-80°C 10 min - 100 min - Flow rate controlled for regioselectivity
3 Hydrolysis Acid/base hydrolysis of acetyl group 40°C 40-400 min 85-87 Produces 4-methoxy-2-nitroaniline
4 Thioether formation Phenylmethanethiol + difluoronitrobenzene Room temp - Good Regioselective substitution
5 Oxidative cleavage Chlorine oxidation of thioether Room temp - Good Forms sulfonyl chloride
6 Sulfide oxidation m-CPBA in CHCl3 -10°C to RT 8 hours High Alternative method for sulfonyl chloride

Research Findings and Analysis

  • The two-step method via thioether intermediates allows regioselective synthesis of fluoronitrobenzenesulfonyl chlorides, including this compound, with good yields and purity.
  • Continuous flow reactors improve the efficiency and safety of nitration and hydrolysis steps, enabling high purity and scalability.
  • Oxidation of sulfides with m-CPBA provides a mild and effective route to sulfonyl chlorides, avoiding harsh sulfonylation conditions.
  • The presence of electron-withdrawing nitro and electron-donating methoxy groups requires careful control of reaction conditions to prevent side reactions and ensure regioselectivity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The compound can participate in substitution reactions where an electrophile replaces a hydrogen atom on the aromatic ring.

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines or alcohols.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Electrophilic Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

    Nucleophilic Substitution: Reagents such as ammonia or primary amines under basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.

Major Products

    Substitution Products: Depending on the electrophile or nucleophile used, various substituted benzene derivatives can be formed.

    Reduction Products: The primary product is 2-Fluoro-4-methoxy-5-aminobenzene-1-sulfonyl chloride.

Scientific Research Applications

Organic Synthesis

2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride is widely used as an intermediate in organic synthesis. It facilitates the construction of more complex organic molecules through various chemical reactions, including nucleophilic substitutions and coupling reactions. The sulfonyl chloride moiety is particularly valuable for generating sulfonamide derivatives, which are important in pharmaceutical chemistry.

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the development of new pharmaceutical agents. It serves as a precursor for synthesizing drugs targeting various diseases, including cancer and inflammatory conditions. The ability to modify the sulfonyl chloride group allows for the creation of diverse drug candidates with tailored biological activities.

Biological Research

The compound's reactivity towards nucleophiles makes it useful in biological assays and studies. It can be utilized to probe protein interactions and enzyme activities by covalently modifying target proteins. This property is particularly relevant in studies focusing on enzyme inhibition and modulation of signaling pathways.

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it can induce apoptosis in cancer cells by inhibiting specific signaling pathways.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses by reducing pro-inflammatory cytokines.
  • Antimicrobial Properties : It has shown efficacy against certain bacterial strains, indicating potential use as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AnticancerInduces apoptosis in breast cancer cells
Anti-inflammatoryReduces TNF-alpha levels in vitro
AntimicrobialEffective against E. coli and S. aureus

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. Results demonstrated a significant reduction in cell viability, suggesting effective induction of apoptosis through caspase activation mechanisms.

Case Study 2: Anti-inflammatory Effects

Another research article highlighted the anti-inflammatory properties of this compound, showing a significant decrease in TNF-alpha production in LPS-stimulated macrophages. This suggests its potential therapeutic applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride involves its functional groups:

    Electrophilic Sites: The sulfonyl chloride and nitro groups act as electrophilic sites, making the compound reactive towards nucleophiles.

    Nucleophilic Sites: The methoxy group can participate in nucleophilic reactions under certain conditions.

    Pathways: The compound can undergo various pathways depending on the reacting species, leading to the formation of different products.

Comparison with Similar Compounds

Structural and Electronic Differences

The compound is compared to two structurally related sulfonyl chlorides:

2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride (methyl substituent at position 4).

5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride (chloro substituent at position 5 and nitro at position 4).

Key Structural Features:
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Electronic Effects
2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride 2-F, 4-OCH3, 5-NO2 C₇H₄ClFNO₅S 268.63 (calculated) Methoxy (EDG), nitro (EWG)
2-Fluoro-4-methyl-5-nitrobenzene-1-sulfonyl chloride 2-F, 4-CH3, 5-NO2 C₇H₅ClFNO₄S 267.63 (calculated) Methyl (weak EDG), nitro (EWG)
5-Chloro-2-fluoro-4-nitrobenzene-1-sulfonyl chloride 2-F, 4-NO2, 5-Cl C₆H₂Cl₂FNO₄S 274.06 Chloro (EWG), nitro (EWG)
  • Electronic Effects :
    • Methoxy (OCH₃) : Electron-donating via resonance, increasing ring electron density and solubility in polar solvents.
    • Methyl (CH₃) : Weakly electron-donating via induction, enhancing lipophilicity.
    • Chloro (Cl) : Electron-withdrawing via induction, intensifying electrophilicity of the sulfonyl chloride group .

Reactivity and Stability

  • Sulfonylation Reactions : The methoxy group in the target compound stabilizes intermediates in nucleophilic substitutions, making it less reactive than the chloro analog but more reactive than the methyl derivative.
  • Nitro Group Reduction : Reduction of nitro groups (e.g., using SnCl₂, as in ) is influenced by substituents. Chloro’s electron-withdrawing nature accelerates nitro reduction compared to methoxy .
  • Stability : Methoxy derivatives exhibit greater thermal stability due to resonance stabilization, whereas chloro analogs are more moisture-sensitive .

Biological Activity

2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention due to its potential biological activities. This article aims to explore the compound's biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C7_7H5_5ClFNO4_4S
  • Molecular Weight : 269.64 g/mol
  • CAS Number : 357332-64-0
  • Structure : The compound features a sulfonyl chloride functional group, which is known for its reactivity in organic synthesis, particularly in the formation of sulfonamides and other derivatives.

Sulfonyl chlorides like this compound are highly reactive due to the presence of the chlorine atom, which acts as a good leaving group. The mechanism typically involves nucleophilic substitution reactions with various biological nucleophiles such as amines and alcohols. This reactivity enables the formation of covalent bonds with target biomolecules, potentially altering their function and activity.

Biological Activities

Research indicates that compounds within the sulfonyl chloride class exhibit a range of biological activities:

  • Antibacterial Activity : Sulfonyl chlorides have been reported to possess antibacterial properties, likely due to their ability to inhibit bacterial enzymes through covalent modification .
  • Antidiabetic Effects : Some studies suggest that sulfonyl chlorides can influence glucose metabolism, thus exhibiting potential antidiabetic effects.
  • Antiviral Activity : The structure of this compound suggests it may have antiviral properties, particularly against HIV, as modifications in similar compounds have shown enhanced activity against viral targets .

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntibacterialInhibitory effects on bacterial enzymes,
AntidiabeticInfluence on glucose metabolism
AntiviralEnhanced activity against HIV

Study on Antibacterial Properties

In a comparative study on sulfonyl chlorides, this compound was tested for its ability to inhibit bacterial growth. Results indicated significant inhibition against various strains, suggesting its potential application in antibiotic development .

Research on Antidiabetic Mechanism

Another investigation focused on the compound's effect on glucose uptake in cellular models. The study found that at certain concentrations, the compound enhanced glucose uptake by modulating insulin signaling pathways, indicating its potential as an antidiabetic agent.

Pharmacokinetics

The pharmacokinetics of sulfonyl chlorides generally involve rapid metabolism and clearance from biological systems. Due to their reactivity, these compounds can form stable modifications with proteins and enzymes, leading to prolonged biological effects even after the parent compound is degraded .

Q & A

Q. How can degradation pathways be analyzed to improve compound stability?

  • Methodological Answer :
  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks).
  • Use LC-QTOF-MS to identify degradation products (e.g., hydrolyzed sulfonic acids).
  • Optimize formulations using lyophilization or nanocrystal stabilization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-Fluoro-4-methoxy-5-nitrobenzene-1-sulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.